molecular formula C21H22N8O3 B11119227 N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11119227
M. Wt: 434.5 g/mol
InChI Key: VYOCLVTXQIJWGW-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines several functional groups, including a nitrobenzaldehyde moiety, a morpholino group, a toluidino group, and a triazine ring

Preparation Methods

The synthesis of 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

Chemical Reactions Analysis

4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Condensation: The aldehyde group in 4-nitrobenzaldehyde can react with amines to form Schiff bases or hydrazones.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

    Pathways: It may interfere with cellular pathways involved in cell division and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

When compared to similar compounds, 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE stands out due to its unique combination of functional groups:

By combining these functional groups, 4-NITROBENZALDEHYDE 1-[4-MORPHOLINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE offers a unique set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C21H22N8O3

Molecular Weight

434.5 g/mol

IUPAC Name

4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O3/c1-15-2-6-17(7-3-15)23-19-24-20(26-21(25-19)28-10-12-32-13-11-28)27-22-14-16-4-8-18(9-5-16)29(30)31/h2-9,14H,10-13H2,1H3,(H2,23,24,25,26,27)/b22-14+

InChI Key

VYOCLVTXQIJWGW-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.